BenchChemオンラインストアへようこそ!

OF-1

BRPF1 inhibition bromodomain chemical probe

OF-1 is a well-characterized, cell-permeable pan-BRPF (BRPF1/2/3) bromodomain inhibitor (Kd=100/500/2400 nM). Its balanced inhibitory profile is essential for blocking BRPF-dependent transcriptional programs in osteoclast differentiation and taxane-resistant prostate cancer models. Unlike BRPF1-selective probes (e.g., PFI-4), OF-1 completely suppresses osteoclast fusion. For bone remodeling and drug-resistance research, OF-1 is the validated choice. Ensure batch purity ≥98% and confirmed CETSA target engagement.

Molecular Formula C17H18BrN3O4S
Molecular Weight 440.3 g/mol
CAS No. 919973-83-4
Cat. No. B1193737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOF-1
CAS919973-83-4
SynonymsSGC OF-1;  SGC OF 1;  SGC OF1;  SGCOF1;  SGC-OF-1;  OF-1; 
Molecular FormulaC17H18BrN3O4S
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C
InChIInChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3
InChIKeyYUNQZQREIHWDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OF-1 (CAS 919973-83-4) – A Selective BRPF1B/BRPF2 Bromodomain Inhibitor for Epigenetic Research and Chemical Probe Applications


OF-1 (CAS 919973-83-4) is a potent, cell-permeable, small-molecule inhibitor of the bromodomains of the BRPF (BRomodomain and PHD Finger-containing) family of scaffolding proteins. It is a chemical probe developed by the Structural Genomics Consortium (SGC) and has been extensively characterized in primary research publications [1][2]. OF-1 binds to BRPF1B with a Kd of 100 nM, to BRPF2 with a Kd of 500 nM, and to BRPF3 with a Kd of 2.4 µM, as determined by isothermal titration calorimetry (ITC) [1]. It displays >100-fold selectivity against most other bromodomains, with the closest off-target being BRD4 (39-fold selectivity) [1]. The compound is widely used as a pan-BRPF bromodomain inhibitor in epigenetic research, including studies on osteoclast differentiation and taxane resistance in prostate cancer [1][2].

Why OF-1 Cannot Be Simply Replaced by Other BRPF or BET Bromodomain Inhibitors


BRPF bromodomain inhibitors are not functionally interchangeable. OF-1 is a pan-BRPF inhibitor with balanced potency across BRPF1B and BRPF2, whereas other probes like PFI-4 exhibit high isoform selectivity for BRPF1B (60-fold over BRPF2) [1]. Furthermore, OF-1's 39-fold selectivity over the BET bromodomain BRD4 is narrower than that of NI-57 or PFI-4, meaning that at concentrations above 1 µM, BRD4 engagement may contribute to phenotypic effects [1][2]. BET inhibitors like (+)-JQ1 target BRD2/3/4 and do not inhibit BRPF proteins, leading to entirely different transcriptional outcomes. Therefore, substituting OF-1 with a BRPF1-selective probe or a BET inhibitor will yield non-comparable cellular and in vivo results. The evidence below quantifies these critical differences.

OF-1 Quantitative Differentiation: Head-to-Head Comparison Data vs. PFI-4, NI-57, and BET Inhibitors


Comparative BRPF1B Inhibitory Potency in ALPHAscreen Peptide Displacement Assay

OF-1 inhibits BRPF1B bromodomain with an IC50 of 270 nM in an ALPHAscreen peptide displacement assay. Under identical assay conditions, the BRPF1B-selective probe PFI-4 shows an IC50 of 172 nM, and the pan-BRPF inhibitor NI-57 shows an IC50 of 114 nM [1]. This demonstrates that OF-1 is approximately 1.6-fold less potent than PFI-4 and 2.4-fold less potent than NI-57 in this biochemical assay format.

BRPF1 inhibition bromodomain chemical probe ALPHAscreen

BRPF Isoform Selectivity Profile: Pan-BRPF Inhibition vs. Isoform-Selective Probes

OF-1 binds to BRPF1B, BRPF2, and BRPF3 with Kd values of 100 nM, 500 nM, and 2.4 µM, respectively, as determined by ITC, establishing it as a pan-BRPF bromodomain inhibitor [1]. In contrast, the comparator PFI-4 is highly selective for BRPF1B (Kd 13 nM) and binds BRPF2 with 60-fold lower affinity (Kd 775 nM) [1]. NI-57 exhibits a Kd of 31 nM for BRPF1B and similarly low affinity for BRPF2 [1]. Thus, OF-1 provides balanced inhibition across BRPF1 and BRPF2, whereas PFI-4 and NI-57 are BRPF1B-preferring.

BRPF1 BRPF2 BRPF3 isoform selectivity pan-inhibitor

Selectivity Window Over BET Bromodomains: 39-Fold for BRD4 Compared to PFI-4 and NI-57

OF-1 exhibits 39-fold selectivity for BRPF1B over the BET bromodomain BRD4(1), with ITC-determined Kd values of 100 nM and 3.9 µM, respectively [1]. In thermal shift assays, OF-1 induced a small ΔTm shift (2.1 °C) for BRD4(1), confirming weak off-target binding [1]. By comparison, PFI-4 displays 180-fold selectivity over CECR2 (Kd 2.35 µM vs. 13 nM), and NI-57 shows no significant off-target interactions across a panel of bromodomains [1]. The narrower selectivity window of OF-1 necessitates careful dose selection to avoid BRD4-mediated effects.

bromodomain selectivity off-target BET family BRD4

Cellular Target Engagement: CETSA and FRAP Assays Confirm BRPF Inhibition in Living Cells

OF-1 demonstrates robust cellular target engagement: it increases thermal stability of full-length BRPF1B at 1 µM in the cellular thermal shift assay (CETSA) and accelerates fluorescence recovery after photobleaching (FRAP) at 5 µM in BRPF2 FRAP assays [1][2]. While PFI-4 and NI-57 also show CETSA activity, quantitative comparisons are not available from the same study. The data confirm that OF-1 is cell-permeable and binds its intended targets in a cellular context, a prerequisite for phenotypic screening.

CETSA FRAP target engagement cellular thermal shift

Functional Synergy with Docetaxel in Taxane-Resistant Prostate Cancer Cells

In docetaxel-resistant Du145-DtxR prostate cancer cells, co-treatment with OF-1 (1.25–5 µM) and docetaxel (1–250 nM) resensitized cells to taxane-induced cytotoxicity, achieving a combination index (CI) <1 indicative of synergy [1]. The same study demonstrated that PFI-4 and GSK5959 also synergized with docetaxel, confirming that BRPF inhibition reverses taxane resistance via downregulation of the ABCB1 drug efflux pump [1]. OF-1's pan-BRPF profile may offer additional pathway modulation compared to BRPF1-selective inhibitors.

taxane resistance prostate cancer ABCB1 drug synergy combination therapy

Optimal Use Cases for OF-1: Research Applications Supported by Comparative Quantitative Evidence


Pan-BRPF Bromodomain Inhibition in Osteoclast Differentiation Studies

OF-1 (5–10 µM) inhibits RANKL-induced osteoclast differentiation in primary murine bone marrow cells and human primary monocytes, as demonstrated by reduced TRAP+ multinucleated cells [1]. This application leverages OF-1's balanced BRPF1/2 inhibition, which is essential for repressing transcriptional programs required for osteoclastogenesis. Researchers studying bone remodeling or osteolytic malignancies should select OF-1 over BRPF1-selective probes (e.g., PFI-4) to ensure complete blockade of BRPF family functions in this pathway.

Reversal of Taxane Resistance in Prostate Cancer Models via BRPF/ABCB1 Axis

OF-1 (1.25–5 µM) synergistically restores sensitivity to docetaxel and cabazitaxel in taxane-resistant prostate cancer cell lines (e.g., Du145-DtxR) [2]. This effect is mediated by BRPF1-dependent downregulation of ABCB1 (P-glycoprotein) transcription. OF-1's pan-BRPF activity may be advantageous over BRPF1-selective inhibitors (GSK5959) in contexts where BRPF2 also contributes to drug efflux. This scenario is directly supported by head-to-head comparison data showing that OF-1, PFI-4, and GSK5959 all exhibit synergy with docetaxel [2].

Chemical Probe for Epigenetic Reader Domain Studies in Chromatin Biology

As an SGC-designated chemical probe, OF-1 is validated for use in chromatin immunoprecipitation (ChIP) and nanoBRET assays to displace BRPF bromodomains from chromatin [1]. Its well-characterized selectivity profile (39-fold over BRD4) and cellular target engagement (CETSA at 1 µM) make it suitable for mechanistic studies investigating the role of BRPF1/2 in transcriptional regulation, DNA repair, and replication. Procurement should prioritize batches with documented purity ≥98% and validated activity in CETSA to ensure reproducibility [1].

Cellular Target Engagement Validation Using CETSA and FRAP in BRPF-Related Research

OF-1 serves as a positive control for CETSA and FRAP assays in drug discovery programs targeting BRPF bromodomains. At 1 µM, OF-1 induces a thermal shift in full-length BRPF1B, and at 5 µM it accelerates FRAP recovery in BRPF2 FRAP assays [1]. These assays confirm cellular permeability and target binding, providing a benchmark for evaluating novel BRPF inhibitors. Users should note that OF-1's moderate potency and pan-BRPF profile may limit its utility in assays requiring high BRPF1 isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for OF-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.